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Compound of Interest

Compound Name: BDP 558/568 NHS ester

Cat. No.: B1192275 Get Quote

Executive Summary
In the crowded "Orange/Red" spectral window (550–600 nm excitation), researchers often

default to legacy dyes like Cy3 or industry standards like Alexa Fluor® 568. However, BDP

558/568 (a Borondipyrromethene derivative) offers a distinct photophysical profile

characterized by exceptional quantum yield and a rigid molecular structure. This guide provides

a rigorous, data-driven analysis of BDP 558/568, specifically focusing on its spectral overlap,

brightness, and suitability for multicolor panels compared to its direct competitors.

The Photophysics of BDP 558/568
Unlike cyanine or rhodamine dyes, BDP 558/568 utilizes a BODIPY core. This structure is

electrically neutral and relatively hydrophobic, which minimizes environmentally induced

quenching but introduces unique spectral constraints.

Key Spectral Specifications:

Excitation Max: 561 nm (Perfectly matched to 561 nm DPSS solid-state lasers).

Emission Max: 569 nm.[1][2][3][4]

Stokes Shift: ~8 nm (Very Small).

Extinction Coefficient (
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): 84,400

.[1][4]

Quantum Yield (QY): 0.68.[1][4]

Expert Insight: The narrow Stokes shift (8 nm) is the defining feature of BDP 558/568. While this

results in a sharp, high-intensity emission peak, it demands high-quality bandpass filters to

prevent excitation light bleed-through. Standard TRITC filters may result in lower signal-to-noise

ratios compared to dyes with larger Stokes shifts like Alexa Fluor 568.

Head-to-Head Benchmarking
The following table synthesizes performance metrics of BDP 558/568 against common

alternatives.

Table 1: Comparative Photophysical Properties

Fluoroph
ore

Ex/Em
(nm)

(

)

Q.Y.[4][5]
Relative
Brightnes
s*

Photosta
bility

Polarity

BDP

558/568
561 / 569 84,400 0.68 57,392 High

Hydrophobi

c

Cy3 550 / 570 150,000 ~0.15 22,500 Low Hydrophilic

Alexa Fluor

555
555 / 565 150,000 0.10 15,000 High Hydrophilic

Alexa Fluor

568
578 / 603 91,300 0.69 62,997 High Hydrophilic

TAMRA

(TRITC)
555 / 580 65,000 ~0.30 19,500 Moderate Mixed
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*Relative Brightness = Extinction Coefficient × Quantum Yield.[5] Note that while Cy3 has high

absorption, its lower QY makes it dimmer in practice than BDP 558/568.

Spectral Overlap & Crosstalk Analysis
In multicolor panels, the "Orange" channel sits precariously between the "Green" (FITC/GFP)

and "Far-Red" (Cy5/Alexa 647).

A. Spillover into the Far-Red Channel (The Critical Risk)
BDP 558/568 has a sharp emission cut-off compared to the "long-tail" emission of Cy3.

The Problem: Broad emission tails from orange dyes bleed into the 647/660 nm detection

channel.

The BDP Advantage: Due to the rigid BODIPY structure, the emission spectrum is narrower.

Data Interpretation: In a standard confocal setup (Ex 561, Detect 570-620), BDP 558/568

contributes significantly less background to the Cy5 channel (Ex 640, Detect 660-700) than

Cy3, allowing for cleaner dual-color imaging of co-localized targets.

B. Cross-Excitation by 488 nm Laser
Cy3: Significant excitation by the 488 nm line (~40% of max), causing bleed-through into the

Green channel if emission filters are wide.

BDP 558/568: Minimal excitation at 488 nm (<5% of max). This allows BDP 558/568 to be

used alongside GFP/FITC with minimal cross-talk, provided a 561 nm laser is used for

specific excitation.

C. Visualizing the Decision Logic
The following diagram illustrates the decision matrix for choosing BDP 558/568 based on

spectral constraints.
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Start: Select Orange Fluorophore

Is a 561 nm Laser Available?

Target Type?

Yes

Select Cy3
(Broad Excitation, Cost-effective)

No (Only 532/543 nm)

Is Filter Bandwidth >20nm?

Proteins / Antibodies

Select BDP 558/568
(High Brightness, Low Bleed-through)

Lipids / Membranes

Yes (Narrow/Optimized Filter)

Select Alexa Fluor 568
(Large Stokes Shift, Hydrophilic)

No (Standard Filter)

Click to download full resolution via product page

Figure 1: Decision tree for selecting BDP 558/568 based on hardware (laser lines) and

biological targets.

Experimental Protocol: Measuring Spectral Crosstalk
Coefficient (SCC)
To rigorously quantify the overlap in your specific optical setup, do not rely solely on theoretical

charts. Use this self-validating protocol.

Objective: Calculate the percentage of BDP 558/568 signal that "bleeds" into the Cy5 (Far-Red)

channel.
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Materials:

BDP 558/568 conjugated secondary antibody (or stained beads).

Optical Standard: Fluorescence Microscope with 561 nm and 640 nm laser lines.

ImageJ/Fiji Software.

Step-by-Step Methodology:

Single-Stain Preparation: Prepare a sample labeled only with BDP 558/568. Do not include

any Far-Red dyes.

Channel Setup:

Channel A (Target): Ex 561 nm / Em 570–610 nm (Optimized for BDP).

Channel B (Bleed-through): Ex 561 nm / Em 660–700 nm (Simulating Cy5 detection).

Crucial Control: Ensure the 640 nm laser is OFF during acquisition to measure only

spillover, not cross-excitation.

Acquisition:

Set exposure/gain to saturate the top 1% of pixels in Channel A (ensure dynamic range).

Acquire images in both Channel A and Channel B sequentially.

Calculation (SCC):

Define Regions of Interest (ROIs) on bright structures.

Measure Mean Gray Value (MGV) in both channels.

Subtract background (BG) from both.

Validation Threshold:

If
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, your emission filters are too wide for BDP 558/568's narrow Stokes shift. Consider
switching to Alexa Fluor 568 or narrowing the Channel A passband.

Application Scenarios: When to Choose BDP 558/568
1. Lipid Droplet & Membrane Staining: Because BDP dyes are derived from the BODIPY core,

they are inherently lipophilic. Unlike sulfonated Alexa dyes (which are highly water-soluble and

require permeabilization), BDP 558/568 conjugates penetrate lipid-rich structures with superior

efficiency.

Recommendation: Use BDP 558/568-C12 for tracing fatty acid uptake.

2. Super-Resolution Microscopy (STED/SIM): The high photostability and high quantum yield

make BDP 558/568 an excellent candidate for depletion microscopy, where resistance to high-

intensity bleaching is paramount.

3. "Traffic Light" Panels (GFP/RFP/Cy5): Due to the low cross-excitation by 488 nm lasers,

BDP 558/568 is safer to use with dim GFP signals than Cy3, which often overwhelms the green

channel due to its broad absorption shoulder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. lumiprobe.com [lumiprobe.com]

2. lumiprobe.com [lumiprobe.com]

3. lumiprobe.com [lumiprobe.com]

4. lumiprobe.com [lumiprobe.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.fpbase.org/
https://www.benchchem.com/product/b1192275?utm_src=pdf-custom-synthesis
https://www.lumiprobe.com/p/bdp-558-568-azide
https://www.lumiprobe.com/p/bdp-558-568-maleimide
https://www.lumiprobe.com/p/bdp-558-568-dbco
https://www.lumiprobe.com/p/bdp-558-568-nhs-ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Deep Dive: Spectral Characterization and
Overlap Analysis of BDP 558/568]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192275#spectral-overlap-of-bdp-558-568-with-
other-common-fluorophores]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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